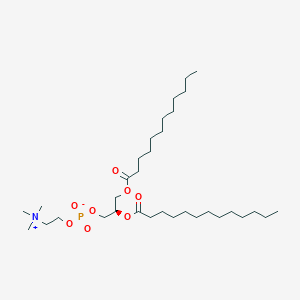

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina es un compuesto fosfolípido sintético. Los fosfolípidos son biomoléculas estructurales principales que se encuentran en las membranas biológicas y juegan un papel crucial en los procesos celulares . Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades y aplicaciones únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 1-Dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina puede sintetizarse mediante reacciones de esterificación que involucran ácido dodecanoico, ácido tridecanoico, glicerol y fosfocolina. La reacción normalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: En entornos industriales, la producción de 1-dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina implica procesos de esterificación a gran escala. Las materias primas se mezclan en reactores y la reacción se monitorea para mantener las condiciones óptimas. El producto luego se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-Dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, en condiciones ligeramente ácidas.

Reducción: Borohidruro de sodio, en etanol anhidro.

Sustitución: Halógenos como cloro o bromo, bajo temperatura controlada.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

1-Dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina implica su integración en las membranas biológicas. Participa en procesos de señalización intracelular y extracelular mediados por proteínas. El compuesto interactúa con varios objetivos moleculares, incluidas proteínas de membrana y enzimas, influyendo en las funciones celulares y las vías de señalización .

Compuestos similares:

1,2-Didodecanoil-sn-glicerol-3-fosfocolina: Otro fosfolípido sintético con propiedades estructurales similares.

1,2-Didecanoil-sn-glicerol-3-fosfocolina: Utilizado como modelo para estudiar la dinámica de la membrana.

1,2-Dioctanoyl-sn-glicerol-3-fosfocolina: Comúnmente utilizado en la preparación de liposomas y sistemas de administración de fármacos.

Singularidad: 1-Dodecanoil-2-tridecanoil-sn-glicerol-3-fosfocolina es único debido a su composición específica de ácidos grasos, que proporciona propiedades biofísicas distintas. Esto lo hace particularmente útil en estudios que involucran la fluidez de la membrana y las interacciones lípido-proteína .

Comparación Con Compuestos Similares

1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid with similar structural properties.

1,2-Didecanoyl-sn-glycero-3-phosphocholine: Used as a model for studying membrane dynamics.

1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Commonly used in liposome preparation and drug delivery systems.

Uniqueness: 1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct biophysical properties. This makes it particularly useful in studies involving membrane fluidity and lipid-protein interactions .

Propiedades

Fórmula molecular |

C33H66NO8P |

|---|---|

Peso molecular |

635.9 g/mol |

Nombre IUPAC |

[(2R)-3-dodecanoyloxy-2-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C33H66NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)42-31(30-41-43(37,38)40-28-27-34(3,4)5)29-39-32(35)25-23-21-19-17-15-13-11-9-7-2/h31H,6-30H2,1-5H3/t31-/m1/s1 |

Clave InChI |

FCTBVSCBBWKZML-WJOKGBTCSA-N |

SMILES isomérico |

CCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canónico |

CCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)